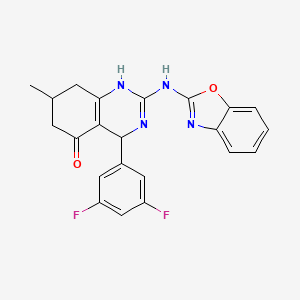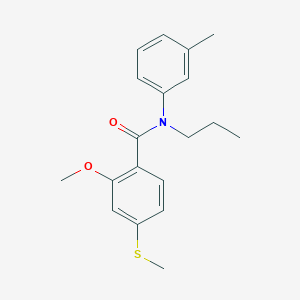![molecular formula C27H22BrN5O B14940973 N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14940973.png)
N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a phenoxyphenyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and phenoxyphenyl groups. The final step involves the attachment of the dimethylpyrimidinylamine group. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Aplicaciones Científicas De Investigación
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
N-[5-(4-BROMOPHENYL)-6-(2-HYDROXYETHOXY)-4-PYRIMIDINYL]-N’-PROPYLSULFAMIDE: Shares a similar bromophenyl group but differs in the pyrimidinyl and sulfamide groups.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Contains a bromophenyl group and a pyrazoline ring, differing in the overall structure and functional groups.
Uniqueness
N-[5-(4-BROMOPHENYL)-1-(4-PHENOXYPHENYL)-1H-IMIDAZOL-2-YL]-N-(4,6-DIMETHYL-2-PYRIMIDINYL)AMINE is unique due to its combination of a bromophenyl group, a phenoxyphenyl group, and an imidazole ring. This structure provides distinct chemical properties and biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C27H22BrN5O |
|---|---|
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C27H22BrN5O/c1-18-16-19(2)31-26(30-18)32-27-29-17-25(20-8-10-21(28)11-9-20)33(27)22-12-14-24(15-13-22)34-23-6-4-3-5-7-23/h3-17H,1-2H3,(H,29,30,31,32) |
Clave InChI |
USZNYFXQAKXBQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B14940903.png)
![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)

![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940943.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14940950.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14940958.png)
![ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14940962.png)
